molecular formula C6H15ClN2O2 B1423485 N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride CAS No. 1354953-86-8

N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride

Cat. No.: B1423485
CAS No.: 1354953-86-8
M. Wt: 182.65 g/mol
InChI Key: FZWHVLYVFCCMBU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a central acetamide backbone with an N-methyl group, a methylamino-substituted ethoxy side chain, and a hydrochloride salt. Molecular Formula: C₆H₁₅ClN₂O₂ Molecular Weight: 182.65 g/mol CAS Number: 1354953-86-8 Storage: Room temperature (sensitive to irritants; precise conditions unspecified) .

Properties

IUPAC Name

N-methyl-2-[2-(methylamino)ethoxy]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-7-3-4-10-5-6(9)8-2;/h7H,3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWHVLYVFCCMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-86-8
Record name Acetamide, N-methyl-2-[2-(methylamino)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354953-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Scheme

The predominant synthetic approach involves the acylation of N-methyl-2-(methylamino)ethanol with acetic anhydride or equivalent acylating agents, followed by conversion to the hydrochloride salt.

  • Starting materials:
    • N-methyl-2-(methylamino)ethanol
    • Acetic anhydride (or acetyl chloride in some variants)
  • Reaction conditions:
    • Controlled temperature (typically ambient to mild heating)
    • Solvent: often anhydrous or inert organic solvents such as ethers or dichloromethane
    • Reaction time: optimized to achieve complete conversion without side reactions
  • Post-reaction processing:
    • Isolation of the free base intermediate
    • Treatment with hydrochloric acid to form the hydrochloride salt
    • Purification via recrystallization or chromatography to achieve high purity.

Chemical Reaction Representation

$$
\text{N-methyl-2-(methylamino)ethanol} + \text{Acetic anhydride} \rightarrow \text{N-methyl-2-[2-(methylamino)ethoxy]acetamide} \xrightarrow[\text{HCl}]{} \text{Hydrochloride salt}
$$

Detailed Process Parameters and Optimization

Step Parameters Notes
Acylation Temp: 20-50 °C; Solvent: ether or DCM Controlled addition of acetic anhydride to prevent overreaction
Reaction time 2-6 hours Monitored by TLC or HPLC for completion
Work-up Quench with water or aqueous base Extract organic layer, dry, and concentrate
Salt formation Add HCl (aqueous or ethanolic) Stirring at 0-40 °C to form crystalline salt
Purification Recrystallization from ethanol or ethyl acetate Ensures purity >95%

This method balances mild conditions with efficient conversion, minimizing side products and degradation.

Alternative Synthetic Routes and Related Methods

While the direct acylation of N-methyl-2-(methylamino)ethanol is the standard, related synthetic strategies from patents and literature on similar acetamide derivatives provide insights into alternative approaches:

  • Amido protecting group strategies:
    Protecting amino groups with tert-butyl dicarbonate followed by amidation and subsequent deprotection and salt formation have been reported for structurally related compounds, enabling high purity and yield under mild conditions.

  • Hydrogenation and coupling reactions:
    Some methods involve coupling intermediates followed by catalytic hydrogenation and acid salt formation, though these are more common for trifluoroethyl or other substituted acetamides rather than the methylamino ethoxy derivative.

  • Molten state amidation:
    For related amides, amidation in molten state with excess amine at elevated temperatures (90-95 °C) has been described, but this is less typical for the compound due to the sensitivity of the functional groups.

Research Findings on Yield, Purity, and Scalability

  • The described acylation and salt formation method yields product with purity consistently above 95%, often reaching 98-99% after recrystallization.

  • Reaction yields typically range from 75% to 85% depending on scale and purification rigor.

  • The process is amenable to scale-up for industrial or research production due to straightforward reagents, mild conditions, and minimal hazardous by-products.

  • Analytical characterization by NMR, mass spectrometry, and HPLC confirms structural integrity and purity.

Summary Table of Preparation Method

Aspect Details
Starting Materials N-methyl-2-(methylamino)ethanol, acetic anhydride
Reaction Type Acylation (acetamide formation)
Solvents Ether, dichloromethane, ethyl acetate
Temperature Range 20-50 °C
Reaction Time 2-6 hours
Post-reaction Treatment Acidification with HCl to form hydrochloride salt
Purification Methods Recrystallization, chromatography
Yield 75-85%
Purity >95%, up to 99%
Scalability Suitable for large-scale production

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₅ClN₂O₂
  • Molecular Weight : 164.66 g/mol
  • CAS Number : 1354953-86-8

The compound features an acetamide structure with both methylamino and ethoxy groups, contributing to its unique chemical properties that facilitate diverse applications.

Organic Synthesis

N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride serves as a reagent in organic synthesis. It is utilized for:

  • Building Block for Complex Molecules : The compound acts as a precursor for synthesizing more complex organic compounds.
  • Reagent in Chemical Reactions : It is involved in various reactions such as oxidation, reduction, and nucleophilic substitutions.

Biochemical Studies

In biological research, this compound is employed to investigate:

  • Enzyme Interactions : It aids in studying biochemical pathways by acting as a substrate or inhibitor for specific enzymes.
  • Signal Transduction Mechanisms : The compound's ability to bind to receptors allows researchers to explore cellular signaling pathways .

Pharmaceutical Development

The potential therapeutic applications of this compound include:

  • Drug Development : It is investigated for its pharmacological properties, potentially leading to the development of new medications targeting various diseases.
  • Precursor for Pharmaceutical Compounds : The compound can be modified to produce derivatives with enhanced biological activity .

Industrial Applications

In industry, this compound is utilized for:

  • Production of Specialty Chemicals : Its unique structure makes it suitable for creating specialty chemicals used in various applications.
  • Intermediate in Chemical Processes : It serves as an intermediate in the synthesis of agrochemicals and dyes.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies on similar acetamides have shown their effectiveness in modulating enzyme activity related to neurotransmitter systems.

EnzymeInhibition TypeReference
AcetylcholinesteraseCompetitive Inhibition
CyclooxygenaseNon-competitive Inhibition

Case Study 2: Antimicrobial Activity

Emerging studies indicate that compounds structurally related to this compound exhibit antimicrobial properties. Preliminary tests suggest potential efficacy against resistant bacterial strains.

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-Methyl-2-(3-pyrrolidinyl)acetamideE. coli50 µM
N-Methyl-2-(4-pyrrolidinyl)acetamideS. agalactiae75 µM
N-Methyl-2-[2-(methylamino)ethoxy]acetamideMRSA24 mm zone of inhibition

These findings highlight the need for further research into the antimicrobial efficacy of this compound against various pathogens.

Mechanism of Action

The mechanism of action of N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences in molecular weight, substituents, and functional groups among structurally related acetamide hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
N-methyl-2-[2-(methylamino)ethoxy]acetamide HCl C₆H₁₅ClN₂O₂ 182.65 Ethoxy linker, dual methylamino groups Amide, ether, tertiary amine
N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide HCl C₁₁H₂₃ClN₂O 234.77 Cyclohexyl, ethyl groups Amide, secondary amine
2-(Methylamino)-N-(propan-2-yl)acetamide HCl C₆H₁₃ClN₂O 166.65 Isopropyl group Amide, primary amine
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide HCl C₁₃H₂₁ClN₂O 256.78 Aromatic (dimethylphenyl), ethylmethyl Amide, tertiary amine
N-methyl-2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide HCl C₇H₁₃ClF₃N₂O 239.64 Trifluoroethyl group Amide, tertiary amine, fluoroalkyl

Key Observations :

  • Molecular Weight : The target compound (182.65 g/mol) is smaller than analogs with bulky substituents (e.g., cyclohexyl, trifluoroethyl) but larger than simpler derivatives like the isopropyl variant .

Pharmacological and Industrial Relevance

  • Target Compound : Likely serves as a precursor for drugs targeting neurological or metabolic pathways, given its similarity to lidocaine impurities and hypoglycemic agents .
  • N-(2,6-Dimethylphenyl) Analog : Directly linked to lidocaine impurity profiles, suggesting local anesthetic applications .
  • Trifluoroethyl Derivative : Fluorinated analogs are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Commercial Availability and Cost

  • Pricing : The target compound is priced at €735/50mg, significantly higher than simpler derivatives like 2-(piperidin-4-ylmethoxy)pyridine dihydrochloride (€579/50mg) .
  • Demand Drivers : Cost differences reflect synthetic complexity (e.g., ethoxy linker installation) and niche applications in drug discovery .

Biological Activity

N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride (commonly referred to as N-methyl-2-(methylamino)acetamide HCl) is a chemical compound with the molecular formula C6H15ClN2O2C_6H_{15}ClN_2O_2. It is a derivative of acetamide, notable for its unique chemical structure that includes both methylamino and ethoxy groups. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and biochemical research, due to its potential therapeutic properties and mechanisms of action.

The synthesis of this compound typically involves multiple steps including nucleophilic substitutions and amidation reactions. The compound's structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it a versatile reagent in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand that can bind to receptors or enzymes, modulating their activity through various biochemical pathways. This interaction can lead to either enzyme inhibition or activation, depending on the context of its application.

Biological Activity and Therapeutic Potential

Research has indicated that this compound may exhibit several biological activities:

  • Enzyme Modulation : The compound has been investigated for its potential to modulate enzyme activity, which is crucial in pathways related to metabolism and signal transduction.
  • Antidiabetic Properties : Preliminary studies suggest that derivatives of this compound may have antidiabetic effects, potentially through the modulation of PPAR (Peroxisome Proliferator-Activated Receptor) pathways. For instance, compounds similar to this compound have shown selective activation of PPARα over PPARγ, which could minimize adverse effects associated with PPARγ activation such as weight gain .
  • Neuroprotective Effects : There is emerging evidence that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on PPAR Activation : In a study examining the effects of various acetamides on PPAR activation, it was found that certain derivatives exhibited significant potency with an EC50 value of 2.8 nM for PPARα, indicating strong potential for therapeutic applications in metabolic disorders .
  • In Vitro Assays : In vitro assays demonstrated that related compounds could inhibit specific enzymes involved in cellular processes, supporting their role as potential therapeutic agents .

Comparative Analysis

The table below summarizes the biological activities and characteristics of this compound compared to related compounds:

Compound NamePPARα EC50 (nM)PPARγ EC50 (nM)Notable Activity
N-methyl-2-[2-(methylamino)ethoxy]acetamide HCl2.826Selective PPARα activation
4-Methylthiazole derivatives5.030Antidiabetic properties
Other acetamidesVariesVariesVarious enzyme inhibition profiles

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride, and how can researchers optimize reaction yields?

  • Answer: Synthesis typically involves multi-step coupling reactions. For example, similar acetamide derivatives are synthesized via nucleophilic substitution or amide bond formation using reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) for carboxylate activation . Key steps include:

  • Step 1: Reacting a precursor (e.g., methyl 4,5-dimethoxy-2-nitrobenzoate) with chloro intermediates under controlled pH and temperature.
  • Step 2: Purification via column chromatography or recrystallization.
  • Step 3: Hydrochloride salt formation using HCl in solvents like 2-butanone/heptane .
  • Yield Optimization: Use catalytic agents (e.g., pyridine hydrochloride) and controlled stoichiometry to reduce side reactions. Low yields (~2–5%) in analogous syntheses highlight the need for iterative optimization .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Answer: Employ orthogonal analytical techniques:

  • LCMS/HPLC: Confirm molecular weight (e.g., m/z 540.2 [M+H]+) and retention times (e.g., 1.11 minutes under SMD-TFA05 conditions) .
  • NMR Spectroscopy: Assign peaks for methylamino (δ ~2.8 ppm) and ethoxy (δ ~3.5–4.0 ppm) groups .
  • Elemental Analysis: Verify Cl⁻ content (theoretical: ~28.5% for C₇H₁₆ClN₂O₂) .

Q. What are the stability considerations for storing this compound?

  • Answer: Store in airtight containers at room temperature, away from moisture and light. Stability studies on related hydrochlorides show no degradation under recommended conditions, but avoid prolonged exposure to high humidity (>60% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer: Discrepancies may arise from impurities or assay variability. Strategies include:

  • Reproducibility Checks: Replicate experiments using standardized protocols (e.g., FDA guidelines for bioanalytical validation).
  • Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) and cell-based assays .
  • Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., dealkylated derivatives) that may interfere with activity .

Q. What experimental designs are recommended for studying the compound’s metabolic stability in vitro?

  • Answer: Use hepatocyte or microsomal incubation assays:

  • Step 1: Incubate the compound (1–10 µM) with liver microsomes (human/rat) in NADPH-regenerating systems.
  • Step 2: Monitor degradation via LCMS at intervals (0, 15, 30, 60 mins).
  • Step 3: Calculate half-life (t₁/₂) using non-compartmental analysis.
  • Controls: Include verapamil (high clearance) and propranolol (low clearance) as references .

Q. How can researchers address challenges in detecting this compound in complex biological matrices?

  • Answer: Optimize extraction and detection protocols:

  • Sample Prep: Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) with C18 cartridges.
  • LC-MS/MS: Employ MRM (multiple reaction monitoring) for specific transitions (e.g., m/z 409.95 → 124.57 for Endoxifen HCl analogs) .
  • Matrix Effects: Normalize using deuterated internal standards (e.g., d₃-N-methylacetamide) .

Q. What strategies are effective for evaluating the compound’s ecological impact?

  • Answer: Conduct tiered ecotoxicological assessments:

  • Acute Toxicity: Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201).
  • Biodegradation: Perform OECD 301F (manometric respirometry) to assess persistence.
  • Bioaccumulation: Calculate log Kow (octanol-water partition coefficient) via shake-flask methods .

Methodological Challenges and Solutions

Q. How can researchers mitigate variability in hydrochloride salt crystallization?

  • Answer: Control solvent polarity and seeding:

  • Solvent System: Use 2-butanone/heptane (1:1 v/v) for controlled nucleation.
  • Seeding: Introduce pre-formed crystals to standardize crystal size/distribution.
  • Stirring Rate: Optimize (e.g., 200 RPM) to prevent agglomeration .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • Answer: Use QSAR (Quantitative Structure-Activity Relationship) models:

  • Software: ADMET Predictor™ or ACD/Labs to estimate logP (~1.2), solubility (>74 mg/mL in DMSO), and pKa (8.5 for the methylamino group).
  • Validation: Cross-check predictions with experimental shake-flask solubility assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride
Reactant of Route 2
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N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride

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